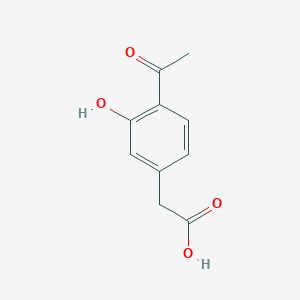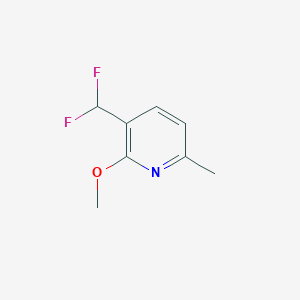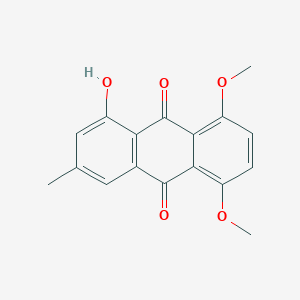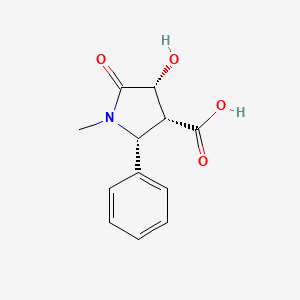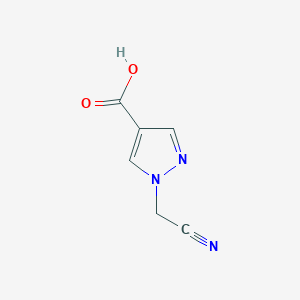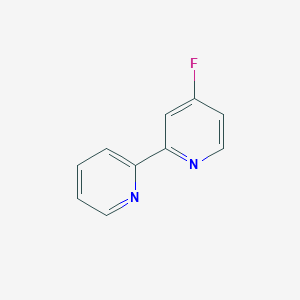![molecular formula C23H34O2S2 B13131406 2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane CAS No. 821782-06-3](/img/structure/B13131406.png)
2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring linked to a decyl chain, which is further connected to a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the bithiophene unit. The bithiophene can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.
Next, the decyl chain is introduced via a nucleophilic substitution reaction, where the bithiophene reacts with a decyl halide. Finally, the tetrahydropyran ring is formed through an intramolecular cyclization reaction, typically using an acid catalyst to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene units or the tetrahydropyran ring.
Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes or tetrahydrothiophenes.
Applications De Recherche Scientifique
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: The compound’s unique properties could be explored for therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran depends on its specific application. In organic electronics, the compound’s ability to transport electrons or holes is crucial. The bithiophene units facilitate π-π stacking interactions, which enhance charge transport properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((10-(Hexadecyloxy)decyl)oxy)tetrahydro-2H-pyran: This compound has a similar structure but with a hexadecyloxy chain instead of a bithiophene unit.
2-((10-(Tetrahydro-2H-pyran-2-yloxy)decyl)oxy)tetrahydro-2H-pyran: This compound features two tetrahydropyran rings linked by a decyl chain.
Uniqueness
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics, where efficient charge transport is essential.
Propriétés
Numéro CAS |
821782-06-3 |
|---|---|
Formule moléculaire |
C23H34O2S2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2-[10-(5-thiophen-2-ylthiophen-2-yl)decoxy]oxane |
InChI |
InChI=1S/C23H34O2S2/c1(2-4-6-9-17-24-23-14-8-10-18-25-23)3-5-7-12-20-15-16-22(27-20)21-13-11-19-26-21/h11,13,15-16,19,23H,1-10,12,14,17-18H2 |
Clé InChI |
OVAJDMOUNPAXNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCC2=CC=C(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


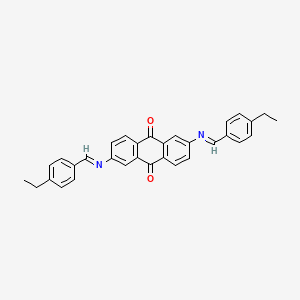
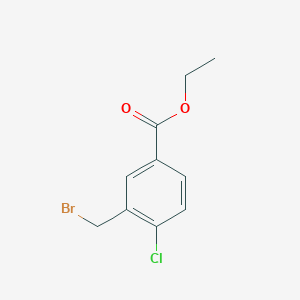
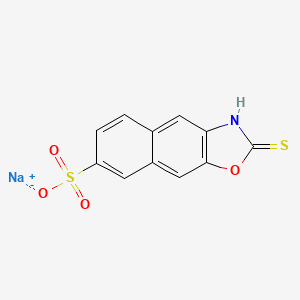

![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
